![molecular formula C15H14FN5 B302752 N-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B302752.png)
N-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine, commonly known as FDMT, is a chemical compound with potential applications in the field of medicinal chemistry. FDMT belongs to the class of triazole-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of FDMT is not fully understood. However, research has shown that FDMT can inhibit the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of nucleotides, which are necessary for DNA replication and cell growth. Inhibition of DHFR by FDMT can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
FDMT has been shown to have both biochemical and physiological effects. Biochemically, FDMT inhibits DHFR activity, leading to a decrease in nucleotide synthesis. Physiologically, FDMT has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using FDMT in lab experiments is its potential as an anti-cancer agent. FDMT has been shown to inhibit the growth of cancer cells, making it a potential candidate for further research in the field of cancer treatment. However, one limitation of using FDMT in lab experiments is its potential toxicity. Further research is needed to determine the toxicity of FDMT and its potential side effects.
Future Directions
For research on FDMT include further studies on its mechanism of action, toxicity, and potential use in combination with other anti-cancer agents.
Synthesis Methods
FDMT can be synthesized using various methods, including the Huisgen cycloaddition reaction and the Click reaction. The Huisgen cycloaddition reaction involves the reaction of an azide and an alkyne to form a triazole. The Click reaction involves the reaction of an azide and an alkyne under copper catalysis. Both methods have been used to synthesize FDMT, with the Click reaction being the more efficient method.
Scientific Research Applications
FDMT has potential applications in the field of medicinal chemistry due to its ability to inhibit the growth of cancer cells. Research has shown that FDMT can inhibit the proliferation of breast cancer cells and induce apoptosis. FDMT has also been shown to inhibit the growth of lung cancer cells and colon cancer cells. Furthermore, FDMT has been studied for its potential use as an anti-inflammatory agent.
properties
Product Name |
N-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine |
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Molecular Formula |
C15H14FN5 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
(E)-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C15H14FN5/c1-11-7-13(8-19-20-9-17-18-10-20)12(2)21(11)15-5-3-14(16)4-6-15/h3-10H,1-2H3/b19-8+ |
InChI Key |
ZAXHAJYGMOBJSA-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/N3C=NN=C3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NN3C=NN=C3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NN3C=NN=C3 |
Origin of Product |
United States |
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